molecular formula C6H12Cl2N4O2 B1380093 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride CAS No. 1461706-20-6

2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride

Cat. No.: B1380093
CAS No.: 1461706-20-6
M. Wt: 243.09 g/mol
InChI Key: BZOSAZGJOBKHMQ-UHFFFAOYSA-N
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Description

This compound is a derivative of β-(1,2,4-Triazol-1-yl)alanine . It’s a type of heterocyclic amino acid that has received a great deal of attention due to its biological activity. Compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, antitumor activity, and more .


Synthesis Analysis

The synthesis of this compound involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . The overall yield from this process is 68% .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation, oxazoline ring-opening, and oxidation . These reactions are part of a strategy based on the substitution of the O-tosyl group present in the oxazoline ring with 1H-1,2,4-triazole .

Scientific Research Applications

Organic Synthesis and Industrial Applications

1,2,4-Triazole derivatives are crucial in fine organic synthesis, serving as raw materials in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. These compounds are also used to create analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, showcasing their versatility in applied sciences, biotechnology, energy, and chemistry. The wide-ranging industrial use of these amines, especially in agriculture for producing plant protection products like insecticides and fungicides, highlights their significance. In medicine, they are used to manufacture drugs with antimicrobial and cardioprotective effects (Nazarov et al., 2021).

Pharmacological Applications

Triazole derivatives, including 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride, are explored for their pharmacological potential due to their structural diversity and ability to interact with various biological targets. These compounds have been studied for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Their role in developing new drugs is significant, with research focusing on novel synthesis methods and biological evaluations to address diseases like cancer, microbial infections, and other health issues (Ferreira et al., 2013).

Material Science and Technology

The functional versatility of 1,2,4-triazole derivatives extends to material science, where they contribute to the development of innovative materials with desirable properties such as heat resistance, fluorescence, and electrochemical stability. These materials find applications in various technological fields, including electronics, energy storage, and environmental sustainability, demonstrating the broad utility of this compound and its related compounds (Prozorova & Pozdnyakov, 2023).

Future Directions

1,2,4-Triazole derivatives have shown promising results in various fields, including medicinal chemistry . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, these compounds could be used as a structural optimization platform for the design and development of more selective and potent molecules .

Biochemical Analysis

Biochemical Properties

2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the triazole ring in the compound can act as a competitive inhibitor for certain enzymes, thereby modulating their activity. This compound has been shown to interact with enzymes involved in metabolic pathways, such as imidazoleglycerol-phosphate dehydratase, which is crucial for histidine biosynthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, the compound can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating the downstream effects of these pathways. This can result in altered cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. The triazole ring in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes. These molecular interactions are crucial for understanding the compound’s overall effects on cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of the compound on cellular function can vary. In vitro studies have indicated that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration. These findings highlight the importance of careful dosage optimization in experimental settings to avoid potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in amino acid biosynthesis, leading to altered levels of specific amino acids in the cell. These interactions are critical for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of the compound within tissues, influencing its localization and accumulation. These processes are essential for understanding the compound’s bioavailability and overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. Understanding the subcellular localization of the compound is crucial for elucidating its mechanisms of action and overall effects on cellular function.

Properties

IUPAC Name

2-amino-2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.2ClH/c1-6(7,5(11)12)2-10-4-8-3-9-10;;/h3-4H,2,7H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOSAZGJOBKHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride
Reactant of Route 2
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride
Reactant of Route 3
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride
Reactant of Route 4
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride
Reactant of Route 5
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride

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